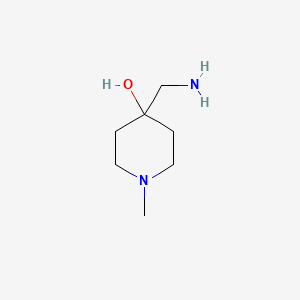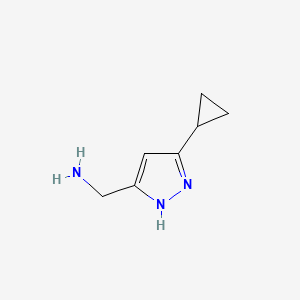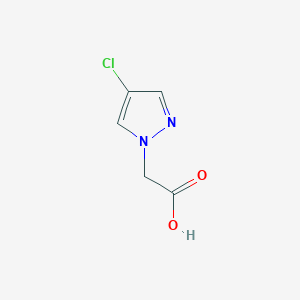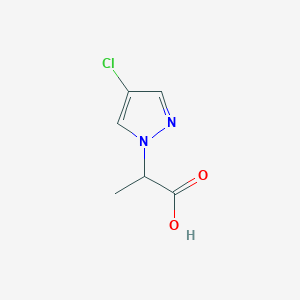
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, also known as SBDP, is an organic compound that is used in various scientific applications. It is a type of amino acid that is synthesized through a reaction between tert-butyl isocyanate and 3-(3,4-dimethoxyphenyl)propanoic acid. This compound has been found to be useful in numerous research applications due to its unique properties. It has been used in a variety of biochemical and physiological experiments, as well as in laboratory settings.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Optically Pure Derivatives
The compound has been used to prepare optically pure derivatives like (S)-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. This involves a Pictet-Spengler ring closure of an optically pure precursor without significant racemization and the development of an asymmetric hydrogenation catalyst system for rapid screening of chiral phosphine ligands (O'reilly, Derwin, & Lin, 1990).
Synthesis of Pyrrolo[2,1-a]isoquinolines
It has been employed in diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives for the asymmetric synthesis of Pyrrolo[2,1-a]isoquinolines, indicating its utility in complex molecular syntheses (Garcia et al., 2006).
Asymmetric Hydrogenation
This compound is involved in the asymmetric hydrogenation of enamines for the preparation of beta-amino acid pharmacophores. This process includes the synthesis of related compounds with high enantiomeric excess, indicating its significance in stereoselective synthesis (Kubryk & Hansen, 2006).
Biotin Synthesis Intermediate
It is used as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin. This showcases its importance in the synthesis of biologically significant compounds (Qin et al., 2014).
Catalysis and Protecting Groups
It's involved in N-tert-butoxycarbonylation of amines, highlighting its role in the protection of amine groups during chemical synthesis (Heydari et al., 2007).
Synthesis of Antimicrobial Agents
The compound is used in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives showing antimicrobial activities, demonstrating its potential in pharmaceutical research (Pund et al., 2020).
Building Blocks for Polyamides
It acts as a precursor for chiral monomers in the synthesis of AABB-type stereoregular polyamides, indicating its role in the development of advanced polymers (Gómez et al., 2003).
Polyacetylene Synthesis
It's used in the synthesis of amino acid-derived acetylene monomers for the polymerization and study of properties of polymers, showcasing its application in material science (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
Propriétés
IUPAC Name |
(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEVPXYRCVCOIV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426603 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499995-84-5 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyclopropyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B1276604.png)



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B1276609.png)







